molecular formula C7H13ClN2O B2634754 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride CAS No. 1190927-48-0

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride

Cat. No.: B2634754
CAS No.: 1190927-48-0
M. Wt: 176.64 g/mol
InChI Key: UMRRKGGLUTWXFI-UHFFFAOYSA-N
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Description

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride is a chemical compound known for its unique bicyclic structure. It is commonly used in various scientific research fields due to its stability and reactivity. This compound is often utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride typically involves the reaction of a bicyclic amine with an acylating agent. One common method includes the use of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane as a starting material, which is then reacted with ethanoyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The bicyclic structure allows for high affinity and specificity in these interactions, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
  • (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Uniqueness

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride is unique due to its specific ethanone group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions .

Properties

CAS No.

1190927-48-0

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c1-5(10)9-4-6-2-7(9)3-8-6;/h6-8H,2-4H2,1H3;1H

InChI Key

UMRRKGGLUTWXFI-UHFFFAOYSA-N

SMILES

CC(=O)N1CC2CC1CN2.Cl

Canonical SMILES

CC(=O)N1CC2CC1CN2.Cl

solubility

not available

Origin of Product

United States

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